
1-(Cyclohex-3-en-1-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- is a heterocyclic organic compound It features a pyrrol-2-one core structure with a cyclohexenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclohexenyl amine with a suitable acylating agent, followed by cyclization to form the pyrrol-2-one ring. The reaction conditions often require a catalyst and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of unsaturation in the cyclohexenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrol-2-one ring or the cyclohexenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives with different substituents, such as:
- 2H-Pyrrol-2-one, 1-phenyl-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(2-cyclohexen-1-yl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 1-(4-cyclohexen-1-yl)-1,5-dihydro-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 1-(3-cyclohexen-1-yl)-1,5-dihydro- lies in its specific substituent pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can highlight its advantages and limitations in various contexts.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-cyclohex-3-en-1-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H13NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,4,7,9H,3,5-6,8H2 |
InChI Key |
SJYGUPYWWJBUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)N2CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


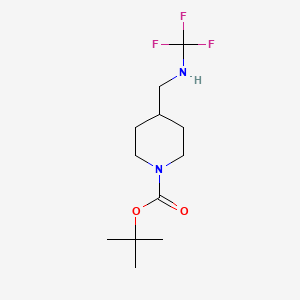
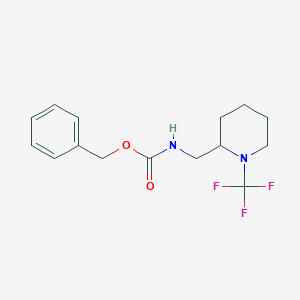
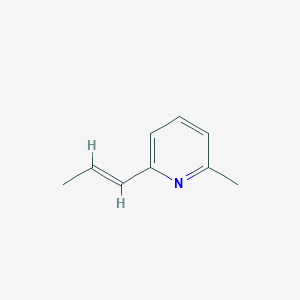
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
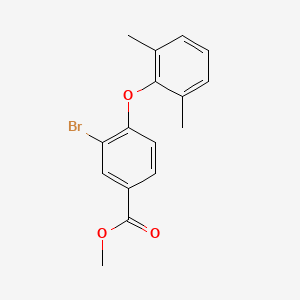
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
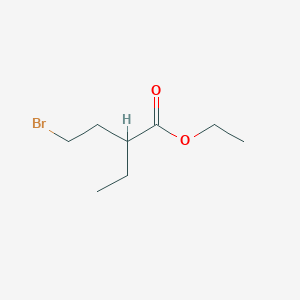
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
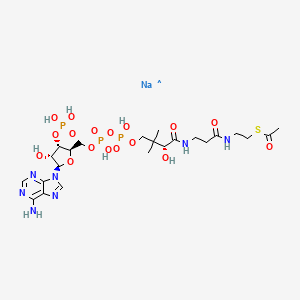
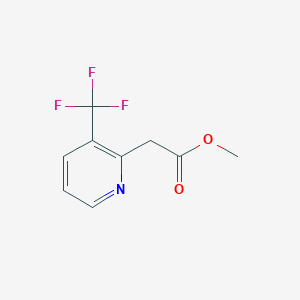
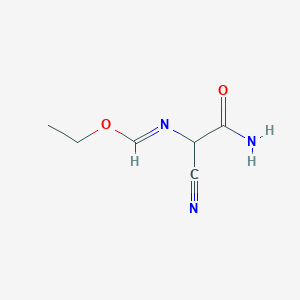
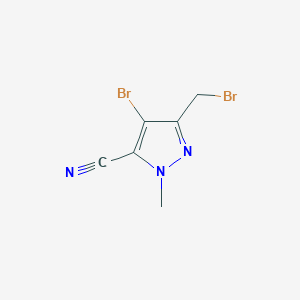
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)
